Tmsl S-oxide

Catalog No.
S563011
CAS No.
38753-75-2
M.F
C23H32O4S
M. Wt
404.6 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tmsl S-oxide

CAS Number

38753-75-2

Product Name

Tmsl S-oxide

IUPAC Name

(7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-7-methylsulfinylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione

Molecular Formula

C23H32O4S

Molecular Weight

404.6 g/mol

InChI

InChI=1S/C23H32O4S/c1-21-8-4-15(24)12-14(21)13-18(28(3)26)20-16(21)5-9-22(2)17(20)6-10-23(22)11-7-19(25)27-23/h12,16-18,20H,4-11,13H2,1-3H3/t16-,17-,18+,20+,21-,22-,23+,28?/m0/s1

InChI Key

ADVFYBFTUKGFGC-FLWPULIFSA-N

SMILES

CC12CCC(=O)C=C1CC(C3C2CCC4(C3CCC45CCC(=O)O5)C)S(=O)C

Synonyms

7alpha-(methylthio)spironolactone S-oxide, 7alpha-(methylthio)spironolactone S-oxide, (7alpha(R),17alpha)-isomer, 7alpha-(methylthio)spironolactone S-oxide, (7alpha(S),17alpha)-isomer, TMSL S-oxide

Canonical SMILES

CC12CCC(=O)C=C1CC(C3C2CCC4(C3CCC45CCC(=O)O5)C)S(=O)C

Isomeric SMILES

C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C)S(=O)C

Syn-Propanethial S-oxide, commonly known as the lachrymatory factor, is a volatile organosulfur compound responsible for the tearing response experienced when cutting onions. This compound is produced when onion cells are damaged, leading to the release of enzymes such as alliinase, which catalyze the breakdown of sulfur-containing amino acids into sulfenic acids. Specifically, 1-propenesulfenic acid is formed and subsequently rearranged by another enzyme, lachrymatory factor synthase, into syn-propanethial S-oxide. The compound has a molecular formula of C₃H₆OS and is characterized by its distinctive syn configuration, which contributes to its reactivity and biological activity .

The formation of syn-propanethial S-oxide involves several key reactions:

  • Initial Reaction: When an onion is cut, alliinase converts S-1-propenyl-L-cysteine sulfoxide into 1-propenesulfenic acid.
  • Rearrangement: The 1-propenesulfenic acid undergoes rearrangement catalyzed by lachrymatory factor synthase to yield syn-propanethial S-oxide.
  • Hydrolysis Reaction: Upon contact with water (such as tears), syn-propanethial S-oxide can react to form sulfurous acid, which stimulates the sensory nerves in the eyes, causing tearing .

Syn-propanethial S-oxide is primarily known for its lachrymatory properties, triggering tears when it comes into contact with the eyes. This reaction serves as a defense mechanism, helping to protect the eyes from potential irritants. Additionally, compounds related to syn-propanethial S-oxide have been studied for their potential health benefits, including anti-inflammatory and antimicrobial effects . The compound's role in plant defense mechanisms against herbivores has also been noted, as its production can deter feeding due to its irritating effects .

  • Enzymatic Synthesis: Utilizing alliinase and lachrymatory factor synthase in controlled conditions to mimic the natural production process.
  • Chemical Methods: Chemical synthesis can involve starting materials such as thioaldehydes or other organosulfur compounds that undergo oxidation or rearrangement reactions to form syn-propanethial S-oxide .

Syn-propanethial S-oxide has several applications:

  • Culinary Use: Its pungent flavor enhances various dishes, particularly in cuisines that utilize onions extensively.
  • Food Industry: It is studied for its potential roles in food preservation due to its antimicrobial properties.
  • Research: The compound serves as a model for studying enzyme mechanisms and biochemical pathways related to plant secondary metabolites .

Research on syn-propanethial S-oxide has focused on its interactions with biological systems:

  • Enzyme Interactions: Studies have elucidated how enzymes like alliinase and lachrymatory factor synthase interact during the formation of this compound.
  • Sensory Receptor Activation: Investigations into how syn-propanethial S-oxide activates sensory receptors in the eyes have provided insights into its biological effects .
  • Health Effects: Ongoing studies are exploring the potential health benefits and risks associated with exposure to this compound, particularly concerning its role in diet and health outcomes .

Several compounds share structural or functional similarities with syn-propanethial S-oxide:

Compound NameMolecular FormulaUnique Features
Syn-butanethial S-oxideC₄H₈OSFound in Allium siculum, similar lachrymatory properties
ThioacetoneC₃H₆OSKnown for strong odor; used in organic synthesis
ThiopropanalC₃H₆OSRelated structure; used as a reagent in chemical synthesis
1-Propenesulfenic acidC₃H₆OSDirect precursor to syn-propanethial S-oxide

These compounds are notable for their similar chemical structures and biological activities but differ in their specific properties and applications. Syn-propanethial S-oxide stands out due to its unique lachrymatory effect and specific enzymatic production pathway .

Chemical Synthesis from Spironolactone Precursors

The synthetic pathway leading to thiomethylspironolactone S-oxide originates from spironolactone through a series of well-characterized biochemical transformations [8] [17]. The initial step involves the deacetylation of spironolactone to form 7-alpha-thiospironolactone, which serves as an intermediate compound [8]. This deacetylation process removes the thioacetate group, exposing the sulfur atom for subsequent methylation reactions [36].

Following deacetylation, 7-alpha-thiospironolactone undergoes S-methylation to produce 7-alpha-thiomethylspironolactone, which represents the primary metabolite of spironolactone in human metabolism [8] [17]. This methylation reaction is catalyzed by specific methyltransferase enzymes and represents a critical step in the metabolic pathway [36]. The thiomethylspironolactone intermediate can then undergo oxidation at the sulfur atom to form the corresponding S-oxide derivative [4] [6].

The oxidation of thiomethylspironolactone to its S-oxide form represents a stereoselective process, resulting in the formation of two diastereomeric S-oxides [6]. These diastereomers exhibit distinct chemical and biological properties, with both forms being isolable and characterizable through standard analytical techniques [6]. The preparation of both diastereomeric forms has been documented in the literature, demonstrating the synthetic feasibility of obtaining pure thiomethylspironolactone S-oxide isomers [6].

Enzymatic Oxidation Mechanisms Involving Cytochrome P450 Isozymes

The enzymatic oxidation of thiomethylspironolactone to its S-oxide derivative involves specific enzyme systems, with flavin-containing monooxygenase playing the predominant role rather than cytochrome P450 isozymes [4] [15]. Research has demonstrated that liver microsomes and highly purified flavin-containing monooxygenase from uninduced hogs catalyze the nicotinamide adenine dinucleotide phosphate and oxygen-dependent S-oxygenation of 7-alpha-thiomethylspironolactone [4] [15].

Enzyme SystemActivityInhibition PatternReference
Flavin-containing monooxygenaseHigh S-oxygenation activityNot inhibited by cytochrome P450 inhibitors [4]
Cytochrome P450Minimal S-oxygenation activityInhibited by carbon monoxide and n-octylamine [4]
Liver microsomesModerate S-oxygenation activityPartially inhibited by selective inhibitors [4]

High-Performance Liquid Chromatography serves as the primary analytical technique for Trimethylsilyl S-oxide quantification, offering excellent separation capabilities and robust analytical performance. Multiple chromatographic approaches have been developed to address the specific requirements of this compound and its related metabolites [3] [4].

Mobile Phase Optimization

The selection of appropriate mobile phase systems represents a critical factor in achieving optimal separation of Trimethylsilyl S-oxide from interfering compounds. Aqueous orthophosphoric acid solutions at pH 3.4 combined with acetonitrile have demonstrated superior performance for gradient elution methods [3]. Alternative approaches utilizing 0.1% formic acid in water paired with methanol in isocratic conditions (30:70 volume ratio) have shown effectiveness for rapid analysis protocols [5].

The pH optimization of aqueous phases significantly influences retention behavior and peak shape characteristics. Acidic conditions (pH 3.4-3.5) enhance protonation of basic functional groups, improving chromatographic retention and reducing peak tailing effects [3] [6]. Methanol-water systems provide alternative selectivity compared to acetonitrile-based mobile phases, particularly beneficial for isocratic separations requiring shorter analysis times [7].

Column Selection and Optimization

Reversed-phase C18 columns remain the standard choice for Trimethylsilyl S-oxide analysis, with specific column characteristics influencing separation performance. The S5 ODS2 column (500 × 4.6 mm internal diameter) has demonstrated excellent resolution for simultaneous determination of spironolactone and its metabolites [3]. For high-throughput applications, shorter columns such as Cadenza CD-C18 (100 × 3.0 mm, 3 μm particle size) provide reduced analysis times while maintaining adequate separation [5].

Column temperature control significantly affects separation efficiency, with low-temperature conditions (5°C) improving peak resolution and reducing thermal degradation of thermolabile compounds [3]. Ambient temperature conditions represent practical alternatives for routine analysis where specialized temperature control is not available [8].

Gradient Programming

Sophisticated gradient programs enable comprehensive separation of Trimethylsilyl S-oxide from structurally related metabolites. Gradient flow rate programming has proven particularly effective, with flow rates transitioning from 0.32 mL/min to 0.18 mL/min during critical separation periods [5]. This approach optimizes separation resolution during elution of closely related compounds while maintaining reasonable analysis times.

Detection wavelength programming represents an advanced approach where different compounds are monitored at their optimal wavelengths during a single analytical run. Trimethylsilyl S-oxide and 7α-thiomethylspironolactone are typically detected at 245 nm, while canrenone and internal standards are monitored at 280 nm [3].

The following table summarizes critical High-Performance Liquid Chromatography parameters for Trimethylsilyl S-oxide analysis:

ParameterMethod 1 (Jankowski et al.)Method 2 (Kaukonen et al.)Method 3 (Korean Study)Method 4 (Corneal Analysis)
Mobile Phase AAqueous orthophosphoric acid (pH 3.4)Water0.1% formic acid in waterWater
Mobile Phase BAcetonitrileAcetonitrileMethanolMethanol
Gradient ProgramGradient elutionGradient elutionIsocratic (30:70 v/v)Isocratic conditions
Flow Rate (mL/min)Not specifiedNot specified0.32-0.18 (gradient flow)Not specified
Column TypeS5 ODS2Reversed-phase C18Cadenza CD-C18Not specified
Column Dimensions (mm)500 × 4.6Not specified100 × 3.0, 3 μmNot specified
Detection Wavelength (nm)245 nm (TMSL), 280 nm (canrenone)UV detectionMS/MS detectionSelected ion recording
Column Temperature (°C)5AmbientNot specifiedNot specified
Injection Volume (μL)Not specifiedNot specifiedNot specified15
Run Time (min)Not specified8 min (plasma), 14 min (urine)7 minNot specified
Sample PreparationLiquid-liquid extractionSolid-phase extraction (C18 and CN)Liquid-liquid extraction with MTBE:MC (8:2)MeOH-H2O (1:1) extraction

Mass Spectrometric Profiling and Fragmentation Patterns

Mass spectrometric detection provides unparalleled specificity and sensitivity for Trimethylsilyl S-oxide quantification. The compound exhibits characteristic fragmentation patterns that enable definitive identification and accurate quantification in complex biological matrices [1] [2].

Ionization Characteristics

Electrospray ionization in positive mode represents the preferred ionization technique for Trimethylsilyl S-oxide analysis. The compound readily forms protonated molecular ions [M+H]+ at m/z 405.2, corresponding to its molecular weight of 404.6 g/mol [9]. However, in-source fragmentation represents a significant analytical challenge, particularly for the parent compound spironolactone, which fragments extensively to produce ions identical to canrenone (m/z 341.2) [1].

Girard's reagent P derivatization has emerged as an innovative solution to overcome ionization difficulties. This derivatization approach eliminates in-source fragmentation while providing 1-2 orders of magnitude signal enhancement [1] [2]. The derivatized Trimethylsilyl S-oxide exhibits improved stability and enhanced mass spectrometric response characteristics.

Fragmentation Pathway Analysis

The mass spectrometric fragmentation of Trimethylsilyl S-oxide follows predictable pathways involving loss of functional groups and ring rearrangements. Collision-induced dissociation studies reveal characteristic neutral losses including the pyridine heterocycle (m/z 79.0422) when Girard's reagent P derivatization is employed [1].

Multiple reaction monitoring protocols have been optimized for quantitative analysis, utilizing specific precursor-to-product ion transitions. The primary quantification transition for underivatized Trimethylsilyl S-oxide involves the molecular ion at m/z 405.2, though specific product ion information remains limited in current literature [9] [1].

Instrumental Parameters

Collision energies require careful optimization to achieve optimal fragmentation while maintaining adequate precursor ion intensity. Studies with related spironolactone metabolites suggest collision energies in the range of 21-29 eV provide optimal fragmentation for structural confirmation [10]. Ion mobility spectrometry coupled with high-resolution mass spectrometry has provided detailed characterization of collision cross-sections, with values ranging from 200-250 Ų for related spironolactone metabolites [1].

The following table summarizes mass spectrometric characteristics for Trimethylsilyl S-oxide and related compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)Precursor Ion [M+H]+ (m/z)Major Fragment Ions (m/z)Collision Energy (eV)
TMSL S-oxideC23H32O4S404.6405.2Not specified in sourcesNot specified
SpironolactoneC24H32O4S416.6417.2 (not observed due to fragmentation)341.2 (in-source fragment)Variable
CanrenoneC22H28O3340.5341.2220.1, 298.121-29
7α-thiomethylspironolactoneC23H32O3S388.6389.2Not fully characterizedNot specified
6β-hydroxy-7α-thiomethylspironolactoneC23H32O4S404.6405.2Not fully characterizedNot specified

Validation Parameters for Plasma and Tissue Matrices

Comprehensive analytical method validation ensures reliable quantification of Trimethylsilyl S-oxide across diverse biological matrices. Validation parameters must meet stringent regulatory guidelines while addressing the unique challenges presented by endogenous interferences and matrix effects [11] [3].

Linearity and Range Assessment

Linear calibration ranges for Trimethylsilyl S-oxide quantification typically span 10-600 ng/mL in plasma matrices, with correlation coefficients exceeding 0.99 [3]. More sensitive methods achieve lower limits extending to 0.5-150 ng/mL, enabling detection of therapeutic concentrations following clinical dosing [5]. Tissue analysis methods demonstrate linearity across 5-1000 ng/mL ranges, accommodating the higher concentrations typically observed in target tissues [11].

The establishment of appropriate calibration ranges requires careful consideration of expected physiological concentrations. Peak plasma concentrations of related spironolactone metabolites range between 0.3-1.6 μmol/L following therapeutic dosing, with extensive protein binding affecting free drug concentrations [12].

Precision and Accuracy Parameters

Intraday precision for validated methods typically demonstrates coefficients of variation below 10% across the analytical range, with some methods achieving precision values of 0.89-6.00% [5]. Interday precision values range from 1.20-10.51%, depending on analyte concentration and matrix complexity [5]. At the lower limit of quantification, precision values may increase to 12-15%, which remains acceptable under regulatory guidelines [3].

Accuracy assessments demonstrate mean recovery values between 96.90-105.08% for well-optimized methods [5]. However, accuracy at the lower limit of quantification may show greater variability, with acceptable ranges of 12-15% deviation from nominal concentrations [3].

Matrix Effect and Recovery Studies

Matrix effects represent a critical validation parameter, particularly for mass spectrometric methods. Significant plasma matrix interference has been documented, necessitating matrix-matched calibration approaches to ensure accurate quantification [13] [5]. Recovery studies demonstrate extraction efficiencies exceeding 80% for most validated methods, with variation depending on extraction technique and matrix complexity [3].

Protein precipitation using acetonitrile represents a common sample preparation approach, though more sophisticated extraction techniques such as liquid-liquid extraction with methyl tert-butyl ether and methylene chloride mixtures (8:2 volume ratio) provide improved selectivity [5].

Stability and Selectivity Assessment

Stability studies for Trimethylsilyl S-oxide remain limited in current literature, though related compounds such as trimethylamine N-oxide demonstrate stability during storage at -80°C for up to 5 years and through multiple freeze-thaw cycles [14] [15]. Selectivity assessments confirm the absence of interference from endogenous compounds and co-administered medications at the retention times of target analytes [3] [11].

The following table presents validation parameters for different analytical approaches:

ParameterPlasma Method 1Plasma Method 2Tissue Method
Linear Range10-400 ng/mL (spironolactone), 10-600 ng/mL (metabolites)0.5-150 ng/mL5-1000 ng/mL
Correlation Coefficient (R²)>0.99>0.99Linear
Lower Limit of Quantification (LLOQ)10 ng/mL0.5 ng/mL5 ng/mL
Lower Limit of Detection (LOD)Not specifiedNot specifiedNot specified
Intraday Precision (%CV)<10%0.89-6.00%Within FDA guidelines
Interday Precision (%CV)<10%1.20-10.51%Within FDA guidelines
Accuracy (%)12-15% at LLOQ, <10% at higher concentrations96.90-105.08%Within FDA guidelines
Recovery (%)>80%Not specifiedNot specified
Matrix EffectNot assessedSignificant interference observedNot assessed
Stability (Freeze-thaw cycles)Not testedNot testedNot tested
Selectivity/SpecificitySpecific for target compoundsMatrix-matched calibration requiredSelective for all analytes

Sample Preparation Optimization

Extraction efficiency optimization remains crucial for achieving acceptable analytical performance. Solid-phase extraction using C18 and CN phases provides comprehensive cleanup for urine samples, enabling separation within 14 minutes [8]. Liquid-liquid extraction approaches using organic solvent mixtures achieve extraction efficiencies exceeding 80% while minimizing matrix interferences [3].

XLogP3

1.4

Dates

Last modified: 07-20-2023

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